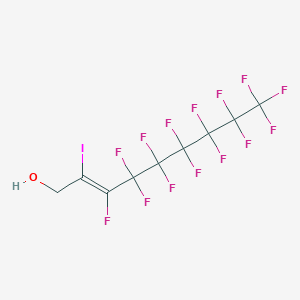
2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol is a chemical compound with the molecular formula C9H2F17IO It is characterized by the presence of iodine and a perfluorinated carbon chain, which imparts unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol typically involves the iodination of a perfluorinated alkene. One common method includes the reaction of perfluoronon-2-en-1-ol with iodine in the presence of a catalyst under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the iodine group to a hydrogen atom, yielding perfluoronon-2-en-1-ol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium iodide (NaI) or ammonia (NH3) are employed under appropriate conditions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluoronon-2-en-1-ol.
Substitution: Various substituted perfluoronon-2-en-1-ol derivatives.
Applications De Recherche Scientifique
2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce perfluorinated groups into molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized materials, such as fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol involves its interaction with molecular targets through its iodine and perfluorinated groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or modulation of cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1H,1H,2H-perfluoronon-2-en-1-ol: Similar structure but with a bromine atom instead of iodine.
2-Chloro-1H,1H,2H-perfluoronon-2-en-1-ol: Contains a chlorine atom instead of iodine.
2-Fluoro-1H,1H,2H-perfluoronon-2-en-1-ol: Fluorine atom replaces iodine.
Uniqueness
2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher atomic weight influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.
Propriétés
Formule moléculaire |
C9H3F14IO |
|---|---|
Poids moléculaire |
520.00 g/mol |
Nom IUPAC |
(E)-3,4,4,5,5,6,6,7,7,8,8,9,9,9-tetradecafluoro-2-iodonon-2-en-1-ol |
InChI |
InChI=1S/C9H3F14IO/c10-3(2(24)1-25)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)23/h25H,1H2/b3-2+ |
Clé InChI |
JIPGTBFJIYIERY-NSCUHMNNSA-N |
SMILES isomérique |
C(/C(=C(/C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\F)/I)O |
SMILES canonique |
C(C(=C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



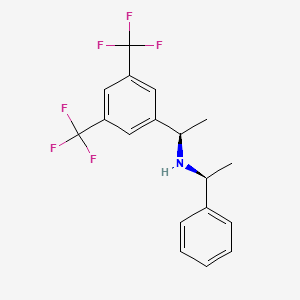
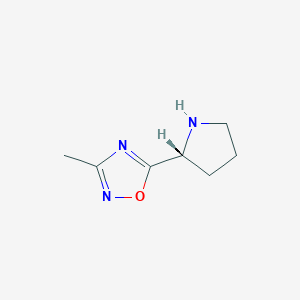

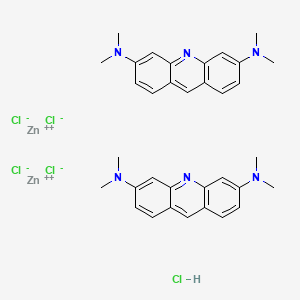
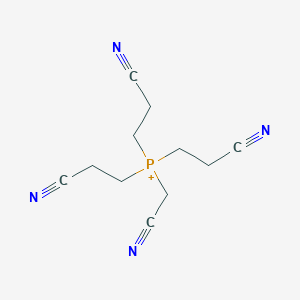
![6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B12842730.png)
![1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone](/img/structure/B12842733.png)
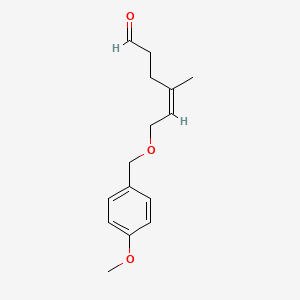


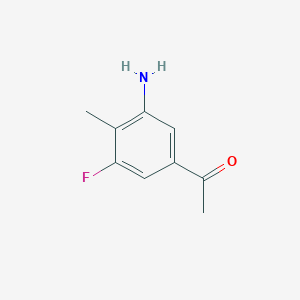
![Ethyl 3-{[2-acetyl-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12842774.png)

